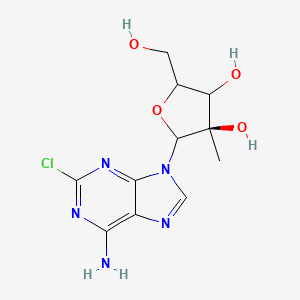![molecular formula C9H12O3 B14779654 (1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B14779654.png)
(1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[310]hexane-6-carboxylic acid is a unique bicyclic compound characterized by its distinct structural features
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by oxidation to introduce the ketone functionality. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and amines are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
(1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid: shares similarities with other bicyclic compounds, such as camphor and norbornane derivatives.
Camphor: Known for its use in medicinal and aromatic applications.
Norbornane Derivatives: Used in various chemical syntheses and industrial applications.
Uniqueness
What sets this compound apart is its specific stereochemistry and functional group arrangement, which confer unique reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C9H12O3 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
2,2-dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid |
InChI |
InChI=1S/C9H12O3/c1-9(2)3-4(10)5-6(7(5)9)8(11)12/h5-7H,3H2,1-2H3,(H,11,12) |
Clave InChI |
IUUGEMKXJGJBGS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C2C1C2C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2,4'-Difluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14779592.png)
![(13S,17S)-17-hydroxy-13-methyl-11-[4-[methyl(trideuteriomethyl)amino]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14779593.png)

![[(2R)-3-methoxy-2-methyl-azetidin-3-yl]methanol](/img/structure/B14779605.png)


![2-[2-[[1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B14779633.png)
![2-amino-N-[(2,6-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14779639.png)
![2-[[3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14779640.png)

![4-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-3-carboxamide](/img/structure/B14779647.png)

